6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine
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Overview
Description
6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine is an organic compound belonging to the class of aminopyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves a ZnCl₂-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while maintaining cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction could produce various reduced derivatives of the parent compound.
Scientific Research Applications
6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine involves its interaction with various molecular targets and pathways:
Inhibition of Enzymes: It acts as an inhibitor for enzymes like thymidylate synthase, which is crucial for DNA synthesis.
Anti-inflammatory Pathways: Inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Neuroprotection: Reduces endoplasmic reticulum stress and apoptosis in neuronal cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Shares a similar pyrimidine core structure but differs in the substitution pattern.
6-Ethyl-5-(4-nitrophenyl)-2,4-pyrimidinediamine: Similar structure with a nitro group instead of a methoxy group.
Uniqueness
6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxy group enhances its potential as a neuroprotective and anti-inflammatory agent compared to other similar compounds.
Properties
CAS No. |
113512-19-9 |
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Molecular Formula |
C13H16N4O |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
6-ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H16N4O/c1-3-10-11(12(14)17-13(15)16-10)8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H4,14,15,16,17) |
InChI Key |
SRYOSRABCMAHOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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